Welcome to the BenchChem Online Store!
molecular formula C18H22S B8456049 Di(2-isopropylphenyl) sulfide CAS No. 474318-29-1

Di(2-isopropylphenyl) sulfide

Cat. No. B8456049
M. Wt: 270.4 g/mol
InChI Key: JZZPVHZAXCYEJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06888032B2

Procedure details

Cu(I) iodide (38 mg, 0.2 mmol) and potassium carbonate (276 mg, 2.0 mmol) were charged into a screw-capped test tube with Teflon-lined septum. The tube was evacuated and backfilled with argon (3 cycles). tert-Amyl alcohol (2-methyl-2-butanol) (1.0 mL, bench grade solvent without degassing and pre-drying), ethylene glycol (111 μL, 2.0 mmol, bench grade solvent), 2-isopropyliodobenzene (246 mg, 1.0 mmol) and 2-isopropylbenzenethiol (90% purity, 202 μL, 1.2 mmol) were added by syringes at room temperature. The tube was heated to 100° C. and stirred for 24 hours. The reaction mixture was then allowed to reach room temperature. Ethyl acetate (approx. 5 mL) and dodecane (227 μL, GC standard) were added. The aliquot was analyzed GC. The reaction mixture was then filtered and concentrated. The crude product was purified by column chromatography on silica gel using hexane as eluent to afford colorless oil as the titled product (245 mg, 91% yield). Rf=0.5 (hexane). 1H NMR (CDCl3, 300 MHz) δ 7.30 (d, 2 H, J=7.2 Hz), 7.18-7.24 (m, 2 H), 7.03-7.05 (m, 4 H), 3.50 (hept, 2 H, J=6.9 Hz), 1.25 (s, 3 H), 1.23 (s, 3 H). 13C NMR (CDCl3, 75 MHz) δ 149.2, 134.2, 132.1, 127.6, 126.7, 125.9, 30.9, 23.8. IR (neat, cm−1) 3058, 2962, 2929, 2867. MS (EI) m/z (relative intensity) 270 (100), 211 (90). HRMS (EI), Cald. for C18H22S 270.1442. Found 270.1445.
[Compound]
Name
Cu(I) iodide
Quantity
38 mg
Type
reactant
Reaction Step One
Quantity
276 mg
Type
reactant
Reaction Step One
[Compound]
Name
Teflon
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step Two
Quantity
111 μL
Type
reactant
Reaction Step Two
Quantity
246 mg
Type
reactant
Reaction Step Two
Quantity
202 μL
Type
reactant
Reaction Step Two
Quantity
227 μL
Type
reactant
Reaction Step Three
Quantity
5 mL
Type
solvent
Reaction Step Three
Yield
91%

Identifiers

REACTION_CXSMILES
C(=O)([O-])[O-].[K+].[K+].C(O)(CC)(C)C.C(O)CO.[CH:17]([C:20]1[CH:25]=[CH:24][CH:23]=[CH:22][C:21]=1I)([CH3:19])[CH3:18].[CH:27]([C:30]1[CH:35]=[CH:34][CH:33]=[CH:32][C:31]=1[SH:36])([CH3:29])[CH3:28].CCCCCCCCCCCC>C(OCC)(=O)C>[CH:17]([C:20]1[CH:25]=[CH:24][CH:23]=[CH:22][C:21]=1[S:36][C:31]1[CH:32]=[CH:33][CH:34]=[CH:35][C:30]=1[CH:27]([CH3:29])[CH3:28])([CH3:19])[CH3:18] |f:0.1.2|

Inputs

Step One
Name
Cu(I) iodide
Quantity
38 mg
Type
reactant
Smiles
Name
Quantity
276 mg
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Teflon
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
1 mL
Type
reactant
Smiles
C(C)(C)(CC)O
Name
Quantity
111 μL
Type
reactant
Smiles
C(CO)O
Name
Quantity
246 mg
Type
reactant
Smiles
C(C)(C)C1=C(C=CC=C1)I
Name
Quantity
202 μL
Type
reactant
Smiles
C(C)(C)C1=C(C=CC=C1)S
Step Three
Name
Quantity
227 μL
Type
reactant
Smiles
CCCCCCCCCCCC
Name
Quantity
5 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
stirred for 24 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The tube was evacuated
CUSTOM
Type
CUSTOM
Details
to reach room temperature
FILTRATION
Type
FILTRATION
Details
The reaction mixture was then filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The crude product was purified by column chromatography on silica gel

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
C(C)(C)C1=C(C=CC=C1)SC1=C(C=CC=C1)C(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 245 mg
YIELD: PERCENTYIELD 91%
YIELD: CALCULATEDPERCENTYIELD 90.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.